molecular formula C10H12ClN3 B8367534 6-Butyl-2-chloroimidazo[1,2-b]pyridazine

6-Butyl-2-chloroimidazo[1,2-b]pyridazine

Cat. No.: B8367534
M. Wt: 209.67 g/mol
InChI Key: FAAFVYCAZVIUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butyl-2-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations using bases such as TMP2Zn·2MgCl2·2LiCl, followed by subsequent functionalizations with TMPMgCl·LiCl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Mechanism of Action

The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can bind to amines and activated aryl boronic acids, inhibiting cancer cell growth in vitro and in vivo . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-2-chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-butyl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

6-butyl-2-chloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C10H12ClN3/c1-2-3-4-8-5-6-10-12-9(11)7-14(10)13-8/h5-7H,2-4H2,1H3

InChI Key

FAAFVYCAZVIUCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C=C(N=C2C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc chloride (2.04 g, 15.0 mmol) was dried at 180° C. for 2 hours under vacuum and then cooled to room temperature, and anhydrous tetrahydrofuran (20.0 mL) was added thereto. n-Butyl lithium (1.6 M, 9.0 mL, 14.4 mmol) was added dropwise thereto over about 30 minutes under ice-cooling and stirred for 30 minutes under ice-cooling, to prepare a solution of n-butylzinc chloride in tetrahydrofuran. Separately, a suspension of 2,6-dichloroimidazo[1,2-b]pyridazine (1.88 g, 10.0 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) dichloride (0.16 g, 0.30 mmol) in anhydrous tetrahydrofuran (20.0 mL) was prepared under a nitrogen atmosphere, and the previously prepared solution of n-butylzinc chloride in tetrahydrofuran was added dropwise thereto over 30 minutes with maintaining at 3 to 6° C. The mixture was stirred for 15 minutes under ice-cooling and for 3 hours at room temperature, poured into a saturated saline and adjusted to pH 2 with dilute hydrochloric acid. The reaction solution was extracted twice with ethyl acetate, and the extracts were combined, dehydrated over anhydrous magnesium sulfate and concentrated under reduced pressure. The residues were purified by silica gel column chromatography (ethyl acetate:hexane=1:4) to give the title compound as pale yellow crystals. The yield was 2.03 g (96.8%).
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9 mL
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20 mL
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n-butylzinc chloride
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1.88 g
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20 mL
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0.16 g
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n-butylzinc chloride
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